(E)-3-(5-(1-(3-(3,4,5-trimethoxyphenyl)acryloyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one
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Description
(E)-3-(5-(1-(3-(3,4,5-trimethoxyphenyl)acryloyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C22H22N4O6 and its molecular weight is 438.44. The purity is usually 95%.
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Mechanism of Action
Target of action
The compound could potentially interact with the GABA transferase . GABA transferase is an enzyme that plays a crucial role in the GABA neurotransmission pathway, which is involved in various neurological disorders.
Biochemical pathways
The compound might affect the GABA neurotransmission pathway . GABA is a major inhibitory neurotransmitter in the central nervous system, and alterations in GABA neurotransmission can lead to neurological disorders such as epilepsy.
Pharmacokinetics
The compound’s potential anticonvulsant and sedative activity suggests that it might be able to cross the blood-brain barrier and exert its effects in the central nervous system .
Result of action
The compound might have anticonvulsant and sedative effects . This suggests that the compound might reduce neuronal excitability and induce sedation.
Properties
IUPAC Name |
3-[5-[1-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]azetidin-3-yl]-1,2,4-oxadiazol-3-yl]-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O6/c1-29-16-9-13(10-17(30-2)19(16)31-3)6-7-18(27)26-11-14(12-26)22-24-20(25-32-22)15-5-4-8-23-21(15)28/h4-10,14H,11-12H2,1-3H3,(H,23,28)/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNDJGZBPWZRPRU-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CC(C2)C3=NC(=NO3)C4=CC=CNC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)N2CC(C2)C3=NC(=NO3)C4=CC=CNC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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